molecular formula C24H32P2 B3029106 (1R,1'R,2S,2'S)-DuanPhos CAS No. 528814-26-8

(1R,1'R,2S,2'S)-DuanPhos

Cat. No.: B3029106
CAS No.: 528814-26-8
M. Wt: 382.5
InChI Key: HCBRTCFUVLYSKU-URFUVCHWSA-N
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Description

(1R,1’R,2S,2’S)-DuanPhos is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis. The compound is characterized by its unique stereochemistry, which plays a crucial role in its catalytic properties.

Mechanism of Action

Target of Action

It’s known that this compound is used in the asymmetric synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , which suggests that it may interact with enzymes or other proteins involved in this synthetic process.

Mode of Action

It’s known to be involved in the sequence of reactions including ptc alkylation (sn2), homogeneous sn2′ cyclization followed by disassembly of the resultant ni (ii) complex . This suggests that it may interact with its targets through these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may be involved in the biochemical pathways related to the synthesis and metabolism of this compound.

Result of Action

Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may have effects related to the synthesis and function of this compound at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’R,2S,2’S)-DuanPhos typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the sequential SN2–SN2′ dialkylation of a glycine Schiff base Ni (II) complex . This process involves PTC alkylation followed by homogeneous SN2′ cyclization and disassembly of the resultant Ni (II) complex . The reactions are conducted under operationally convenient conditions and can be scaled up for larger production .

Industrial Production Methods

Industrial production of (1R,1’R,2S,2’S)-DuanPhos may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,1’R,2S,2’S)-DuanPhos undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

    Reduction: It can also undergo reduction reactions, typically using hydrogen or hydride donors.

    Substitution: Substitution reactions involving (1R,1’R,2S,2’S)-DuanPhos are common, where ligands or functional groups are replaced under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with (1R,1’R,2S,2’S)-DuanPhos include:

    Oxidizing agents: Such as peroxides or oxygen.

    Reducing agents: Including hydrogen gas or sodium borohydride.

    Catalysts: Metal catalysts like palladium, nickel, or rhodium are often employed.

Major Products Formed

The major products formed from reactions involving (1R,1’R,2S,2’S)-DuanPhos depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

(1R,1’R,2S,2’S)-DuanPhos has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,1’R,2S,2’S)-DuanPhos apart from similar compounds is its high enantioselectivity and efficiency in catalysis. Its unique stereochemistry allows for precise control over the formation of chiral products, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRTCFUVLYSKU-URFUVCHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662330
Record name (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528814-26-8
Record name (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,1'R,2S,2'S)-DuanPhos
Reactant of Route 2
(1R,1'R,2S,2'S)-DuanPhos
Reactant of Route 3
(1R,1'R,2S,2'S)-DuanPhos
Reactant of Route 4
(1R,1'R,2S,2'S)-DuanPhos
Reactant of Route 5
(1R,1'R,2S,2'S)-DuanPhos
Reactant of Route 6
(1R,1'R,2S,2'S)-DuanPhos

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